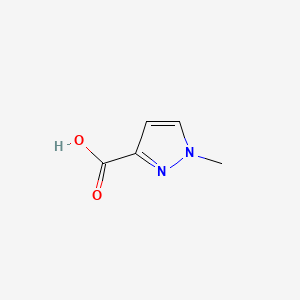

1-methyl-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-3-2-4(6-7)5(8)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFIKNNFQIBIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341451 | |

| Record name | 1-Methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-20-0 | |

| Record name | 1-Methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-1H-pyrazole-3-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ERN3JB4ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules.[1][2] Its pyrazole (B372694) core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis, purification, and analysis. This document is intended to be a valuable resource for researchers and professionals in the fields of drug discovery, agrochemical development, and materials science.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data have been compiled from various chemical databases and supplier information.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [5] |

| Molecular Weight | 126.11 g/mol | [5] |

| CAS Number | 25016-20-0 | [5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 150-152 °C | |

| Boiling Point | 306.9 °C at 760 mmHg | |

| Density | 1.34 g/cm³ | |

| pKa | 4.05 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Reference |

| ¹H NMR | A spectrum is available. | [5] |

| ¹³C NMR | Data is available for related structures. | [6] |

| Infrared (IR) Spectroscopy | An FTIR spectrum is available. | [5] |

| Mass Spectrometry (MS) | GC-MS data is available; top peaks at m/z 109 and 126. | [5] |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of this compound. These are based on common laboratory practices for similar compounds and should be adapted and optimized for specific experimental conditions.

Synthesis: Hydrolysis of Methyl 1-Methyl-1H-pyrazole-3-carboxylate

A common route to this compound is through the hydrolysis of its corresponding methyl ester.

Materials:

-

Methyl 1-methyl-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (B129727) or Ethanol

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate in a mixture of methanol (or ethanol) and water.

-

Hydrolysis: Add a solution of sodium hydroxide or lithium hydroxide to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Once the reaction is complete, remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted ester.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl. A precipitate should form.

-

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

Purification: Recrystallization

Recrystallization is a standard technique to purify the crude product.

Materials:

-

Crude this compound

-

A suitable solvent (e.g., ethanol, water, or a mixture thereof)

Procedure:

-

Solvent Selection: Determine an appropriate solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[7][8]

Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized compound. The following is a general reverse-phase HPLC method that can be adapted.

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the compound. For example, 10% B to 80% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a standard solution of a known concentration of this compound in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase to a similar concentration.

Role in Drug Development and Research

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2] For instance, it has been used in the synthesis of inhibitors of Stearoyl-CoA Desaturase (SCD1 and SCD5), which are targets for metabolic disorders.[2] The pyrazole scaffold is a well-established pharmacophore, and modifications of the carboxylic acid group and the pyrazole ring can lead to a diverse range of biologically active compounds.

As of the current literature, there is no significant evidence to suggest that this compound itself has a direct role in specific biological signaling pathways. Its importance lies in its utility as a versatile starting material for the synthesis of new chemical entities with potential therapeutic applications.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound and a conceptual representation of its role as a chemical building block.

Caption: A logical workflow for the synthesis and purification of this compound.

Caption: Conceptual diagram of this compound as a versatile building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. mt.com [mt.com]

An In-depth Technical Guide to the Structure Elucidation of 1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1) and Stearoyl-CoA Desaturase 5 (SCD5). These enzymes are critical in lipid metabolism, making them significant targets in the development of therapeutics for metabolic diseases and oncology. This document details the spectroscopic data, experimental protocols, and the biological context of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₅H₆N₂O₂. Its structure consists of a pyrazole (B372694) ring methylated at the N1 position and substituted with a carboxylic acid group at the C3 position.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| CAS Number | 25016-20-0 |

| IUPAC Name | This compound |

| Appearance | White powder[2] |

| SMILES | CN1C=CC(=N1)C(=O)O |

| InChI | InChI=1S/C5H6N2O2/c1-7-3-2-4(6-7)5(8)9/h2-3H,1H3,(H,8,9) |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 (broad s) | Singlet | 1H | -COOH |

| ~7.6 (d) | Doublet | 1H | H-5 (pyrazole ring) |

| ~6.8 (d) | Doublet | 1H | H-4 (pyrazole ring) |

| ~3.9 (s) | Singlet | 3H | -CH₃ |

Note: Predicted chemical shifts. Exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (carboxylic acid) |

| ~140 | C-5 (pyrazole ring) |

| ~138 | C-3 (pyrazole ring) |

| ~110 | C-4 (pyrazole ring) |

| ~39 | -CH₃ |

Note: Predicted chemical shifts. Exact values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum indicates the presence of specific functional groups based on their vibrational frequencies.

Table 4: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid)[3][4] |

| ~3100 | Medium | C-H stretch (aromatic)[3] |

| ~2950 | Medium | C-H stretch (aliphatic) |

| 1760-1690 | Strong | C=O stretch (carboxylic acid)[4] |

| 1600-1585 | Medium | C=C stretch (pyrazole ring)[3] |

| 1320-1210 | Strong | C-O stretch (carboxylic acid)[4] |

| 950-910 | Medium | O-H bend (carboxylic acid)[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 126.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment | Description |

| 126 | [C₅H₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 109 | [M - OH]⁺ | Loss of hydroxyl radical |

| 81 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 81 | [C₄H₅N₂]⁺ | Decarboxylation followed by rearrangement |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of N-methylated pyrazole carboxylic acids involves the cyclization of a β-ketoester with methylhydrazine, followed by hydrolysis of the resulting ester.

Caption: Synthetic workflow for this compound.

Protocol:

-

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate.

-

To a solution of ethyl 2,4-dioxobutanoate in a suitable solvent (e.g., ethanol), add methylhydrazine dropwise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 1-methyl-1H-pyrazole-3-carboxylate.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the ethyl 1-methyl-1H-pyrazole-3-carboxylate in an aqueous solution of a base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for a few hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Characterization Workflow

The following workflow outlines the process for confirming the structure of the synthesized compound.

Caption: Experimental workflow for structure characterization.

Biological Context: Role in SCD1/5 Inhibition

This compound serves as a crucial building block for the synthesis of potent and selective inhibitors of Stearoyl-CoA Desaturase 1 (SCD1) and 5 (SCD5).[1] These enzymes are central to lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[5][6][7]

The dysregulation of SCD1 and SCD5 activity has been implicated in a variety of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in various cancers.[5][8][9] By inhibiting these enzymes, the production of MUFAs is reduced, which can lead to a decrease in the synthesis of triglycerides and cholesterol esters, and an increase in fatty acid oxidation.[7] This modulation of lipid metabolism presents a promising therapeutic strategy for these conditions.

The following diagram illustrates the central role of SCD1/5 in the fatty acid metabolism pathway and the impact of its inhibition.

Caption: SCD1/5 signaling pathway in lipid metabolism.

This guide provides a foundational understanding of this compound, from its fundamental chemical structure to its significant role in the development of novel therapeutics. The provided data and protocols are intended to support researchers and scientists in their ongoing efforts in medicinal chemistry and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors [ouci.dntb.gov.ua]

- 9. Insights into Stearoyl-CoA Desaturase-1 Regulation of Systemic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif is a feature in various biologically active molecules, highlighting its significance as a key building block in the synthesis of potential therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological relevance of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H6N2O2 | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| CAS Number | 25016-20-0 | [1] |

| Appearance | White powder | |

| Melting Point | 150-152 °C | |

| Boiling Point | 306.9 °C at 760 mmHg | |

| Density | 1.34 g/cm³ | |

| pKa (Predicted) | 3.65 ± 0.10 | |

| LogP (Predicted) | 0.45 |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the hydrolysis of its corresponding ester, ethyl 1-methyl-1H-pyrazole-3-carboxylate. Below is a detailed experimental protocol for this conversion.

Experimental Protocol: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

Materials:

-

Ethyl 1-methyl-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate in ethanol.

-

Addition of Base: To this solution, add an aqueous solution of sodium hydroxide (typically a 10% solution). A molar excess of NaOH (e.g., 2-5 equivalents) is recommended to ensure complete hydrolysis.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, carefully add 2M hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 2-3. A white precipitate of this compound should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain a white crystalline solid.

Biological Relevance and Applications

This compound serves as a crucial intermediate in the synthesis of inhibitors for Stearoyl-CoA Desaturase (SCD). Specifically, it is a building block for compounds that inhibit both SCD1 and SCD5, enzymes that play a pivotal role in lipid metabolism.[2] The inhibition of SCD has emerged as a promising therapeutic strategy for a range of metabolic disorders.

Role in SCD Inhibition and Downstream Signaling

SCD1 is a key enzyme in the biosynthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids. These monounsaturated fatty acids are essential components of triglycerides, cholesterol esters, and membrane phospholipids. The dysregulation of SCD1 activity has been implicated in various metabolic diseases, including obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD).

The diagram below illustrates the central role of SCD1 in cellular metabolism and the potential downstream consequences of its inhibition by compounds derived from this compound.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and subsequent purification of this compound as detailed in the experimental protocol.

Conclusion

This compound is a valuable heterocyclic compound with established importance as a synthetic intermediate in drug discovery. Its role in the development of SCD inhibitors underscores its potential for the creation of novel therapeutics for metabolic diseases. The information provided in this guide, from its fundamental physicochemical properties to a detailed synthetic protocol and its biological context, is intended to support researchers and professionals in their ongoing efforts to innovate within the life sciences.

References

An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole (B372694) class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-hyperglycemic properties.[1] This compound, in particular, serves as a crucial building block and intermediate in the synthesis of more complex pharmacologically active molecules.[2] Its structural features allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role as a precursor to inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism and a target in various diseases.

IUPAC Name

The standardized IUPAC name for the compound is 1-methylpyrazole-3-carboxylic acid .[3][4]

Physicochemical and Spectral Data

A summary of the key physicochemical properties for this compound is provided below. This data is essential for its application in chemical synthesis and biological assays.

| Property | Value | Reference |

| CAS Number | 25016-20-0 | [3][5] |

| Molecular Formula | C₅H₆N₂O₂ | [3][4] |

| Molecular Weight | 126.11 g/mol | [3][4] |

| Appearance | White powder or crystal | [5][6] |

| Melting Point | Not explicitly found, but related compounds have high thermal stability | [7] |

| pKa (Predicted) | 4.05 ± 0.10 | [8] |

| InChI Key | YBFIKNNFQIBIQZ-UHFFFAOYSA-N | [3][4] |

| SMILES | Cn1ccc(C(=O)O)n1 | [6] |

| Purity | ≥ 98% (min) | [6] |

| Storage | Room temperature, sealed in dry conditions, away from light | [6][8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the cyclization of a β-dicarbonyl equivalent with methylhydrazine, followed by hydrolysis of the resulting ester. Below is a representative experimental protocol.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Protocol: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This procedure is adapted from general methods for the hydrolysis of pyrazole esters.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Saponification : To the stirred solution, add an aqueous solution of sodium hydroxide (B78521) (2.5 equivalents).

-

Reflux : Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification : Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution reaches approximately 3. A white precipitate should form.

-

Isolation : Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold water to remove inorganic salts.

-

Drying and Purification : Dry the collected solid under vacuum to yield the crude this compound. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Biological Context: An Intermediate for SCD1 Inhibitors

This compound is a key intermediate in the synthesis of inhibitors targeting Stearoyl-CoA Desaturase 1 (SCD1).[2] SCD1 is a critical enzyme in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from saturated fatty acids (SFAs) like stearate (B1226849) (18:0) and palmitate (16:0).[6][9][10]

The ratio of SFAs to MUFAs is vital for cellular function, affecting membrane fluidity, signal transduction, and energy storage.[9] Dysregulation of SCD1 activity and an altered SFA/MUFA ratio are implicated in numerous pathologies, including cancer, metabolic syndrome, obesity, and liver steatosis.[6][10][11] In many cancer cells, SCD1 is overexpressed, providing the necessary MUFAs for rapid proliferation and survival.[9][12]

Mechanism of Action of SCD1 Inhibition

Inhibiting SCD1 blocks the conversion of SFAs to MUFAs. This leads to:

-

Accumulation of SFAs : High levels of SFAs can be lipotoxic, inducing endoplasmic reticulum (ER) stress and apoptosis (programmed cell death).[11]

-

Depletion of MUFAs : A lack of MUFAs alters cell membrane composition and disrupts critical signaling pathways that depend on these lipids.

-

Activation of Stress Pathways : The shift in the SFA/MUFA ratio can activate stress-related signaling pathways like AMP-activated protein kinase (AMPK), which inhibits cell growth and proliferation.[11]

Derivatives of this compound have been developed as potent and selective SCD1 inhibitors, representing a promising therapeutic strategy for targeting diseases driven by aberrant lipid metabolism.

Signaling Pathway Diagram: SCD1 in Lipid Metabolism and Cancer

Caption: The SCD1 signaling pathway and the mechanism of its inhibition.

Conclusion

This compound is a compound of significant utility in medicinal chemistry and drug development. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the creation of complex molecular architectures. Its role as a key intermediate for the development of SCD1 inhibitors highlights its importance in targeting diseases characterized by dysregulated lipid metabolism, particularly cancer. The continued exploration of this and related pyrazole scaffolds is likely to yield novel therapeutic agents for a range of challenging diseases. This guide provides foundational knowledge for researchers aiming to leverage the properties of this valuable chemical entity in their scientific pursuits.

References

- 1. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Stearoyl-CoA desaturase-1 and adaptive stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. This compound | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caming.com [caming.com]

- 6. Stearoyl-CoA Desaturase and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 8. This compound CAS#: 25016-20-0 [m.chemicalbook.com]

- 9. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Biological Versatility of 1-Methyl-1H-pyrazole-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrazole-3-carboxylic acid serves as a pivotal scaffold in the development of a diverse array of biologically active compounds. While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential across agrochemical and pharmaceutical sectors. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their antifungal, herbicidal, and pharmacological applications. Detailed experimental methodologies, quantitative activity data, and visualizations of key biological pathways and workflows are presented to support research and development efforts in these fields.

Introduction

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal and agricultural chemistry, owing to its metabolic stability and versatile synthetic accessibility. This compound, in particular, provides a valuable building block, allowing for the facile introduction of various functional groups, primarily through modification of the carboxylic acid moiety to form amides, esters, and other derivatives. These modifications have led to the discovery of potent agents with a range of biological activities, which will be explored in detail in the subsequent sections.

Antifungal Activity of 1-Methyl-1H-pyrazole-3-carboxamide Derivatives

Derivatives of this compound, especially the carboxamides, are renowned for their potent antifungal properties. These compounds form the basis of a significant class of modern fungicides used in agriculture.

Mechanism of Action: Succinate (B1194679) Dehydrogenase Inhibition (SDHI)

The primary mode of action for many antifungal pyrazole carboxamides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain ultimately inhibits the production of ATP, leading to cellular energy depletion and fungal death.[1]

References

The Metabolic Fate of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrazole-3-carboxylic acid is a small heterocyclic molecule that has been identified as a metabolite in the broader context of xenobiotic metabolism. While specific research on this compound as a primary drug metabolite is limited, its structural motif is representative of metabolic products derived from numerous pyrazole-containing pharmaceutical agents. The metabolic pathway leading to such carboxylic acid derivatives typically involves oxidative processes mediated by cytochrome P450 (CYP) and alcohol dehydrogenase (ADH) enzymes. This guide provides a comprehensive overview of the formation, pharmacokinetic profile, and analytical methodologies for pyrazole-carboxylic acid metabolites, using the well-documented metabolism of the selective COX-2 inhibitor, celecoxib (B62257), as a primary case study. This analogous pathway offers valuable insights for drug development professionals investigating compounds with similar structural features.

Introduction

The pyrazole (B372694) ring is a common scaffold in a multitude of clinically significant drugs, valued for its metabolic stability and versatile biological activity.[1] When pyrazole-containing drugs are metabolized, the formation of carboxylic acid derivatives is a common biotransformation. This compound represents a fundamental structure of such a metabolite. Understanding the enzymatic processes that lead to its formation, its subsequent pharmacokinetic profile, and its potential for biological activity is crucial for drug design and development. The presence of this type of metabolite can have significant implications for a drug's efficacy, safety, and excretion profile.

This technical guide will delve into the metabolic pathways, quantitative data, and experimental protocols relevant to this compound and its analogues, with a particular focus on the extensively studied metabolism of celecoxib to its corresponding carboxylic acid metabolite, carboxycelecoxib.

Metabolic Pathway of Pyrazole-Carboxylic Acid Formation

The generation of a carboxylic acid moiety from a methyl group on a pyrazole ring is a two-step oxidative process. This is exemplified by the metabolism of celecoxib.[2][3]

Step 1: Hydroxylation

The initial and rate-limiting step is the hydroxylation of the methyl group to form a primary alcohol. This reaction is predominantly catalyzed by the cytochrome P450 mixed-function oxidase system, primarily involving the CYP2C9 isoenzyme, with a minor contribution from CYP3A4.[2][4]

Step 2: Oxidation

The resulting hydroxymethyl metabolite is then further oxidized to a carboxylic acid. This step is mediated by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2.[4][5]

Below is a Graphviz diagram illustrating this metabolic activation pathway.

Quantitative Data: Pharmacokinetics and Excretion

The pharmacokinetic profile of the parent drug and its carboxylic acid metabolite are critical for understanding the drug's disposition. Human mass balance studies using radiolabeled compounds are the gold standard for obtaining this data.[6] The following tables summarize the pharmacokinetic and excretion data for celecoxib and its primary carboxylic acid metabolite, carboxycelecoxib, in humans and rats.

Table 1: Pharmacokinetic Parameters of Celecoxib and Carboxycelecoxib in Humans (CYP2C9 Extensive Metabolizers) [2][7]

| Parameter | Celecoxib | Carboxycelecoxib (CCA) |

| Tmax (h) | ~3 | - |

| Elimination Half-life (t½) (h) | ~11 | - |

| Apparent Oral Clearance (CL/F) (L/h) | ~30 | - |

| Area Under the Curve (AUC) | Dose-dependent | - |

Table 2: Excretion of [14C]Celecoxib and its Metabolites in Healthy Male Volunteers (Single 300 mg Oral Dose) [8]

| Excretion Route | % of Radioactive Dose | Major Components |

| Urine | 27.1 ± 2.2% | Carboxylic acid metabolite (18.8 ± 2.1%) |

| Acyl glucuronide of carboxylic acid metabolite (1.48 ± 0.15%) | ||

| Feces | 57.6 ± 7.3% | Carboxylic acid metabolite (54.4 ± 6.8%) |

| Unchanged Celecoxib (2.56 ± 1.09%) | ||

| Total Recovery | 84.8 ± 4.9% |

Table 3: Linearity and Sensitivity of a UPLC-MS/MS Method for Celecoxib and its Metabolites in Rat Blood [9]

| Analyte | Linear Range (nM) | Lower Limit of Quantification (LLOQ) (nM) |

| Celecoxib | 0.3 - 20000 | 0.3 |

| Carboxycelecoxib (M2) | 1.2 - 20000 | 1.2 |

| Hydroxycelecoxib (M3) | 0.3 - 20000 | 0.3 |

| Hydroxycelecoxib glucuronide (M1) | 2.0 - 2000 | 2.0 |

| Carboxycelecoxib glucuronide (M5) | 1.5 - 6000 | 1.5 |

Experimental Protocols

Accurate quantification of pyrazole-carboxylic acid metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[10][11][12]

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and recovery.

Protocol 1: Protein Precipitation (PPT) [13][14]

This is a rapid and simple method suitable for high-throughput analysis.

-

To 100 µL of plasma in a microcentrifuge tube, add a deuterated internal standard.

-

Add 300 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at >10,000 x g for 10-15 minutes.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) [10]

LLE offers a cleaner extract compared to PPT.

-

To a 50 µL aliquot of blood, add an internal standard.

-

Add 200 µL of acetonitrile to precipitate proteins and vortex.

-

Add a salting-out agent (e.g., ammonium (B1175870) sulfate) and vortex.

-

Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) [13]

SPE provides the cleanest extracts and allows for sample concentration.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., acetonitrile/methanol mixture).

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions for the analysis of celecoxib and its metabolites, which can be adapted for this compound.

-

LC System: UPLC system (e.g., Waters ACQUITY)

-

Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic phase to separate the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Biological Activity and Signaling Pathways

A critical aspect of metabolite characterization is determining its biological activity. In the case of celecoxib, the primary metabolites, including the carboxylic acid and its glucuronide conjugate, are pharmacologically inactive as COX-1 or COX-2 inhibitors.[3][15][16][17] This is a favorable characteristic, as it simplifies the pharmacokinetic-pharmacodynamic relationship of the parent drug.

For novel pyrazole-containing drug candidates, it is imperative to assess the biological activity of their major metabolites. An inactive metabolite is generally preferred to avoid off-target effects and complex pharmacology.

The workflow for investigating the biological activity of a pyrazole-carboxylic acid metabolite would typically involve:

-

Synthesis or Isolation of the Metabolite: Sufficient quantities of the metabolite are required for in vitro testing.

-

Primary Target Engagement Assays: Test the metabolite against the same biological target as the parent drug (e.g., enzyme inhibition, receptor binding).

-

Broader Pharmacology Screening: Profile the metabolite against a panel of off-target receptors and enzymes to identify any potential for adverse effects.

-

In Vivo Studies (if necessary): If the metabolite shows significant in vitro activity, further in vivo studies may be warranted to assess its contribution to the overall pharmacological effect or toxicity of the parent drug.

Below is a Graphviz diagram illustrating a typical experimental workflow for metabolite identification and characterization.

Conclusion

This compound serves as a representative structure for a common class of drug metabolites derived from pyrazole-containing xenobiotics. The well-documented metabolic fate of celecoxib provides a robust framework for understanding the formation, pharmacokinetics, and analytical determination of such metabolites. The key metabolic transformation involves a two-step oxidation of a methyl group, catalyzed by CYP450 and ADH enzymes. The resulting carboxylic acid metabolite is often pharmacologically inactive and is a major component of the excreted products. For drug development professionals, a thorough characterization of such metabolites is essential to fully understand the disposition and safety profile of new chemical entities containing a pyrazole scaffold. The experimental protocols and workflows outlined in this guide provide a solid foundation for these critical investigations.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. allucent.com [allucent.com]

- 7. ClinPGx [clinpgx.org]

- 8. Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. ClinPGx [clinpgx.org]

Spectroscopic Data of 1-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural elucidation and characterization are fundamental for its application in synthesis and biological studies. This technical guide provides a summary of its core spectroscopic data and detailed experimental protocols for acquiring such data. While specific, publicly available spectra for this exact compound are limited, this guide outlines the expected spectral characteristics based on its chemical structure and provides generalized methodologies for its analysis.

Molecular and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₅H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 126.11 g/mol | --INVALID-LINK-- |

| CAS Number | 25016-20-0 | --INVALID-LINK-- |

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12-13 | Singlet (broad) | COOH |

| ~7.5-8.0 | Doublet | H-5 (pyrazole ring) |

| ~6.5-7.0 | Doublet | H-4 (pyrazole ring) |

| ~3.8-4.2 | Singlet | N-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~160-170 | C=O (carboxylic acid) |

| ~140-150 | C-3 (pyrazole ring) |

| ~130-140 | C-5 (pyrazole ring) |

| ~105-115 | C-4 (pyrazole ring) |

| ~35-45 | N-CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| 1680-1720 | Strong | C=O stretch (carboxylic acid) |

| 1500-1600 | Medium | C=N and C=C stretch (pyrazole ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| 1200-1300 | Strong | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

| m/z | Fragmentation |

| 126 | [M]⁺ (Molecular ion) |

| 109 | [M-OH]⁺ |

| 81 | [M-COOH]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the carboxylic acid proton with solvent protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and collect the sample spectrum.

-

The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a carboxylic acid, LC-MS is often preferred.

-

Ionization: Electrospray ionization (ESI) is a common method for carboxylic acids. It can be run in either positive or negative ion mode.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation information by selecting the molecular ion and subjecting it to collision-induced dissociation.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Navigating the Solubility Landscape of 1-Methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the experimental protocols for determining the solubility of this compound, in the absence of publicly available quantitative data. Furthermore, a structured framework for data presentation and a visual representation of the experimental workflow are provided to aid researchers in their laboratory investigations.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This compound, with its pyrazole (B372694) core, is a valuable building block in the synthesis of a wide range of biologically active molecules. However, a notable gap exists in the scientific literature regarding its quantitative solubility in common organic solvents. This guide aims to bridge this gap by providing researchers with the necessary tools and methodologies to determine the solubility of this compound in a systematic and reproducible manner.

Quantitative Solubility Data

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended for researchers generating their own experimental data.

Table 1: Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various experimental methods. The choice of method often depends on the required accuracy, throughput, and the stage of the research. The following sections detail the widely accepted equilibrium solubility assay.

Equilibrium Solubility Assay (Shake-Flask Method)

The equilibrium solubility assay, often referred to as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a compound. This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

3.1.1. Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Pipettes and tips

3.1.2. Experimental Procedure

-

Preparation of the Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) for the purpose of creating a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Securely cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution and precipitation rates have reached equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant. Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve, prepared from the stock solution, should be used to quantify the concentration in the sample.

-

Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

To provide a clear and concise overview of the experimental process, the following diagram illustrates the workflow for the equilibrium solubility assay.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be systematically documented in the public domain, this guide provides researchers with robust and reliable experimental protocols to generate this critical information. By following the detailed methodologies and utilizing the provided frameworks for data organization and visualization, scientists and drug development professionals can effectively characterize the solubility profile of this important heterocyclic compound, thereby accelerating its application in research and development. The systematic generation and sharing of such data will be invaluable to the broader scientific community.

References

A Technical Guide to the Thermal Stability of 1-methyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available experimental data on the thermal properties of this specific compound, this document focuses on establishing a robust framework for its analysis. This includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), a discussion of the expected thermal behavior based on analogous pyrazole (B372694) carboxylic acid derivatives, and a structured approach to data interpretation. The guide is intended to equip researchers with the necessary tools to evaluate the thermal stability of this compound and similar compounds, a critical parameter in drug development and materials science.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science due to its structural motifs. The thermal stability of this compound is a critical parameter that influences its storage, handling, formulation, and overall viability as a drug candidate or functional material. Thermal decomposition can lead to loss of efficacy, formation of toxic byproducts, and compromised product integrity. Therefore, a thorough understanding of its thermal behavior is paramount.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that the decomposition temperature is not currently available in public databases, underscoring the need for experimental determination.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | PubChem |

| Molecular Weight | 126.11 g/mol | PubChem |

| Appearance | White powder | Caming Pharmaceutical Ltd.[1] |

| Decomposition Temperature | No information available | Fisher Scientific[2] |

Experimental Protocols for Thermal Analysis

The following sections detail the recommended experimental protocols for determining the thermal stability of this compound using TGA and DSC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the amount of residual material.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 3 - 7 mg | Ensures good thermal contact and minimizes temperature gradients within the sample. |

| Crucible | Alumina or platinum | Inert materials suitable for high-temperature analysis. |

| Atmosphere | Nitrogen (or other inert gas) | To study thermal decomposition without oxidative effects. |

| Flow Rate | 20 - 50 mL/min | To maintain an inert environment and purge volatile decomposition products. |

| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between resolution and experimental time. |

| Temperature Range | 25 °C to 600 °C | To cover the potential melting and decomposition range of the compound. |

Procedure:

-

Tare the TGA instrument with an empty crucible.

-

Accurately weigh 3-7 mg of this compound into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other phase transitions prior to decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 2 - 5 mg | A smaller sample size improves peak resolution. |

| Crucible | Hermetically sealed aluminum pans | To prevent mass loss due to sublimation before melting or decomposition. |

| Reference | An empty, hermetically sealed aluminum pan | To ensure accurate heat flow measurements. |

| Atmosphere | Nitrogen (or other inert gas) | To prevent oxidation. |

| Flow Rate | 20 - 50 mL/min | To maintain an inert environment. |

| Heating Rate | 10 °C/min | A standard heating rate for good resolution of thermal events. |

| Temperature Program | 1. Heat from 25 °C to a temperature just below the expected decomposition temperature (as determined by TGA). 2. Cool to 25 °C. 3. Reheat through the same temperature range. | The first heating run identifies all thermal events. The cool-reheat cycle can provide information on the reversibility of transitions and the amorphous/crystalline nature of the material. |

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with nitrogen.

-

Execute the temperature program as described above.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to determine the onset temperature and peak temperature of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm.

Expected Thermal Behavior and Data Interpretation

While specific data is unavailable, the thermal behavior of this compound can be inferred from related structures. Pyrazole carboxylic acids are known to undergo decarboxylation at elevated temperatures. The thermal decomposition of pyrazole derivatives can be complex, potentially involving ring opening and the elimination of small molecules like N₂.[3][4]

Expected TGA Profile:

-

Initial Stability: The compound is expected to be thermally stable with no significant mass loss at lower temperatures.

-

Decomposition: A single or multi-step decomposition process is anticipated. The primary initial step may be decarboxylation, leading to the loss of CO₂ (a mass loss of approximately 34.9%). Subsequent decomposition of the resulting 1-methyl-pyrazole would occur at higher temperatures.

-

Residue: Depending on the final temperature and atmosphere, a small amount of char residue may remain.

Expected DSC Profile:

-

Melting: A sharp endothermic peak corresponding to the melting of the crystalline solid is expected.

-

Decomposition: Following melting, an exothermic or endothermic event associated with decomposition may be observed. The nature of this peak will depend on the specific decomposition pathway.

Data Presentation:

All quantitative data from TGA and DSC experiments should be summarized in a clear and concise table for easy comparison and interpretation.

| Analysis | Parameter | Observed Value |

| TGA | Tonset (°C) | |

| Tpeak (°C) | ||

| Mass Loss (%) | ||

| Residue at 600°C (%) | ||

| DSC | Melting Point (Tm, °C) | |

| Enthalpy of Fusion (ΔHf, J/g) | ||

| Decomposition Event(s) (°C) |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. By following the detailed experimental protocols for TGA and DSC and utilizing the principles of data interpretation outlined herein, researchers can obtain critical information regarding the compound's melting point, decomposition temperature, and overall thermal behavior. This knowledge is essential for informed decision-making in drug development, formulation, and material science applications, ensuring the safety, efficacy, and stability of the final product. The lack of existing data highlights the importance of conducting these fundamental analyses to build a comprehensive profile of this promising molecule.

References

Unlocking the Therapeutic Potential of 1-Methyl-1H-pyrazole-3-carboxylic Acid: A Guide for Drug Discovery

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of potential research avenues for 1-methyl-1H-pyrazole-3-carboxylic acid. This versatile scaffold holds significant promise for the development of novel therapeutics across multiple domains, including oncology, metabolic disorders, and infectious diseases. This document outlines key biological targets, provides detailed experimental protocols, and presents quantitative data to facilitate further investigation into this promising molecule.

Core Compound Profile

This compound is a heterocyclic compound featuring a pyrazole (B372694) ring, a five-membered ring with two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a carboxylic acid at the C3 position. Its structure allows for diverse chemical modifications, making it an attractive starting point for medicinal chemistry campaigns.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| CAS Number | 25016-20-0 | [1] |

| Predicted pKa | 3.88 ± 0.10 | [2] |

Potential Research Areas and Key Biological Targets

Derivatives of this compound have demonstrated significant activity against several key biological targets, suggesting multiple promising research directions.

Stearoyl-CoA Desaturase 1 (SCD1) Inhibition

Background: Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3] Upregulation of SCD1 is observed in various cancers and metabolic diseases.[4][5] Inhibition of SCD1 can induce cancer cell apoptosis and suppress tumor growth by altering lipid composition and downstream signaling pathways.[3][6] this compound is a known intermediate in the synthesis of potent SCD1 inhibitors.[7][8]

Signaling Pathway: SCD1 inhibition impacts several critical cancer-related signaling pathways. A primary mechanism involves the suppression of the Akt/mTOR pathway and the Wnt/β-catenin signaling cascade. Reduced MUFA levels due to SCD1 inhibition can destabilize β-catenin and decrease the expression of downstream target genes involved in cell proliferation and survival.[6][9]

Carbonic Anhydrase (CA) Inhibition

Background: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in pH regulation and various physiological processes.[7] CAs are established therapeutic targets for glaucoma, epilepsy, and certain types of cancer.[7] Pyrazole derivatives have shown potent inhibitory activity against several human CA isoforms (hCA I and hCA II).[10]

Quantitative Data: While specific data for the parent this compound is not available, studies on related pyrazole-sulfonamide derivatives demonstrate potent inhibition of hCA I and hCA II.

| Compound Type | Target | Kᵢ (nM) |

| Pyrazole-carbothioamide Derivatives | hCA I | 5.13 - 16.9 |

| hCA II | 11.77 - 67.39 | |

| Pyrazoline-benzenesulfonamides | hCA I | 316.7 - 533.1 |

| hCA II | 412.5 - 624.6 | |

| Data from references[10][11]. |

Succinate Dehydrogenase (SDH) Inhibition

Background: Succinate dehydrogenase (SDH), or mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain.[2][12] Inhibition of SDH disrupts cellular energy metabolism and is a validated mechanism for fungicides in agriculture.[2] The pyrazole carboxamide class of fungicides are well-known SDH inhibitors. This presents a potential application for derivatives of this compound in agrochemical research.

Experimental Protocols

Synthesis of this compound

A common route to synthesize this compound involves a two-step process: the synthesis of the corresponding methyl or ethyl ester followed by hydrolysis.

Step 1: Synthesis of Methyl 1-Methyl-1H-pyrazole-3-carboxylate This can be achieved through the cyclocondensation of a suitable three-carbon precursor with methylhydrazine. For example, reacting methylhydrazine with dimethylacetylene dicarboxylate (DMAD) can yield the desired pyrazole ester.[13]

Step 2: Hydrolysis of the Ester The methyl or ethyl ester of this compound can be hydrolyzed to the carboxylic acid under basic conditions.

Protocol: Ester Hydrolysis [6][9]

-

Dissolve the methyl 1-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol (B145695) and water.

-

Add an excess of a base, such as lithium hydroxide (B78521) monohydrate or sodium hydroxide.

-

Stir the reaction mixture at an elevated temperature (e.g., 50 °C) and monitor for completion by a suitable method (e.g., HPLC or TLC).

-

Upon completion, concentrate the mixture to remove the alcohol.

-

Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted ester.

-

Acidify the aqueous phase to a pH < 3 with an acid like 1N HCl.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to afford this compound.

References

- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mybiosource.com [mybiosource.com]

- 4. Roles of StearoylCoA Desaturase-1 in the Regulation of Cancer Cell Growth, Survival and Tumorigenesis | MDPI [mdpi.com]

- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-3-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-3-carboxylic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and therapeutic potential. The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry and agrochemical research, demonstrating a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically starts from the commercially available acid or its corresponding ethyl ester. A key intermediate for the synthesis of amides and esters is the formation of 1-methyl-1H-pyrazole-3-carbonyl chloride.

General Synthetic Workflow

The general strategy for the synthesis of this compound amides and esters involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a nucleophile (an amine or an alcohol).

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-3-carbonyl chloride

This protocol describes the conversion of this compound to its acid chloride, a key intermediate for further derivatization.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or Toluene

-

Dry glassware under an inert atmosphere (N₂ or Ar)

Procedure:

-

Suspend this compound (1 equivalent) in anhydrous DCM or toluene.

-

Add thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) dropwise to the suspension at 0 °C. If using oxalyl chloride, a catalytic amount of anhydrous DMF is often added.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

-

The resulting crude 1-methyl-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-3-carboxamide Derivatives

This protocol outlines the synthesis of amide derivatives from the corresponding acid chloride.

Materials:

-

1-Methyl-1H-pyrazole-3-carbonyl chloride

-

Substituted amine (1 equivalent)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (B128534) (Et₃N) or Pyridine (1.2 equivalents)

-

Dry glassware under an inert atmosphere

Procedure:

-

Dissolve the substituted amine (1 equivalent) and triethylamine or pyridine (1.2 equivalents) in anhydrous DCM or THF at 0 °C.

-

Add a solution of 1-methyl-1H-pyrazole-3-carbonyl chloride (1 equivalent) in the same anhydrous solvent dropwise to the amine solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired amide derivative.[1]

Biological Activities and Applications

Derivatives of this compound have shown significant potential in various therapeutic and agricultural applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives